![molecular formula C12H8F2O B1343091 4-(2-Fluorophenyl)-2-fluorophenol CAS No. 612092-34-9](/img/structure/B1343091.png)
4-(2-Fluorophenyl)-2-fluorophenol
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Description
4-(2-Fluorophenyl)-2-fluorophenol, commonly referred to as 2FP, is an aromatic compound with the chemical formula C6H4F2O. It is a colorless, crystalline solid that is slightly soluble in water and highly soluble in organic solvents. 2FP is used in a wide range of applications, from pharmaceuticals to organic synthesis. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of various compounds, and as a catalyst in various reactions.
Scientific Research Applications
Organic Synthesis Reactions
“4-(2-Fluorophenyl)-2-fluorophenol” can be used in organic synthesis reactions. Boronic acid pinacol ester compounds, which are significant reaction intermediates, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures, good biological activity, and pharmacological effects .
Cancer Treatment
This compound has potential applications in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It has been shown to exhibit biological activity against certain types of cancer cells.
Antimicrobial Properties
Research on derivatives of this compound has highlighted their potential antimicrobial properties. For instance, derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.
Antitubercular Properties
Antiviral Activity
Drug Development
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
properties
IUPAC Name |
2-fluoro-4-(2-fluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJBJXSYRNWSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619947 |
Source
|
Record name | 2',3-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2-fluorophenol | |
CAS RN |
612092-34-9 |
Source
|
Record name | 2',3-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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